6-Bromo-1-(carboxyethyl)methyl-1h-indole
Description
6-Bromo-1-(carboxyethyl)methyl-1H-indole is a brominated indole derivative featuring a carboxyethylmethyl group (-CH2CH2COOH) attached to the nitrogen atom of the indole core. The bromine atom at position 6 and the carboxylic acid-containing side chain suggest applications in medicinal chemistry, particularly as a building block for drug discovery or biochemical probes. The carboxyethyl group enhances polarity and solubility compared to simpler alkyl-substituted indoles, which may influence its pharmacokinetic behavior .
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
4-(6-bromoindol-1-yl)butanoic acid |
InChI |
InChI=1S/C12H12BrNO2/c13-10-4-3-9-5-7-14(11(9)8-10)6-1-2-12(15)16/h3-5,7-8H,1-2,6H2,(H,15,16) |
InChI Key |
ZRIQHSFHKNOSQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCCC(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Key structural analogs differ in substituent type, position, and functional groups (Table 1).
Table 1: Structural Comparison of 6-Bromoindole Derivatives
*Note: The molecular formula and weight for 6-Bromo-1-(carboxyethyl)methyl-1H-indole are inferred based on structural similarity to analogs.
Key Observations:
- Substituent Effects on Polarity : The carboxyethyl group in the target compound introduces a carboxylic acid moiety, significantly increasing hydrophilicity compared to methyl or acetyl-substituted analogs (e.g., 6-Bromo-1-methyl-1H-indole) .
- Biological Relevance : Amide-linked derivatives like 6-Bromo-N-propionyltryptamine exhibit neuroactive properties, suggesting that the carboxyethylmethyl variant could serve as a precursor for peptidomimetics or enzyme inhibitors .
- Synthetic Utility : 6-Bromo-1H-indole-2,3-dione’s diketone structure enables diverse reactivity, whereas the carboxyethylmethyl group may facilitate conjugation reactions (e.g., esterification, amidation) .
Physicochemical Properties
Solubility :
- The carboxylic acid group in 6-Bromo-1-(carboxyethyl)methyl-1H-indole enhances aqueous solubility compared to non-polar analogs like 6-Bromo-1-methyl-1H-indole (logP ~2.8 for methyl vs. ~1.5 estimated for carboxyethylmethyl) .
- Derivatives with electron-withdrawing groups (e.g., 6-Bromo-1H-indole-2,3-dione) exhibit lower solubility in organic solvents due to increased polarity .
Acidity :
- The carboxylic acid (pKa ~4-5) in the target compound allows pH-dependent ionization, a feature absent in methyl or acetyl-substituted analogs. This property is critical for drug formulation and receptor binding .
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